molecular formula C6H6O7-2 B1218766 2-(Carboxymethyl)-2-hydroxybutanedioate

2-(Carboxymethyl)-2-hydroxybutanedioate

Cat. No.: B1218766
M. Wt: 190.11 g/mol
InChI Key: KRKNYBCHXYNGOX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-(carboxymethyl)-2-hydroxysuccinate is a citrate(2-) that is the conjugate base of 3,4-dicarboxy-3-hydroxybutanoate. It is a conjugate base of a 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate and a 3,4-dicarboxy-3-hydroxybutanoate. It is a tautomer of a 3-carboxy-3-hydroxypentanedioate.

Properties

Molecular Formula

C6H6O7-2

Molecular Weight

190.11 g/mol

IUPAC Name

2-(carboxymethyl)-2-hydroxybutanedioate

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-2

InChI Key

KRKNYBCHXYNGOX-UHFFFAOYSA-L

SMILES

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O

Canonical SMILES

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Citric acid (IUPAC Name 2-hydroxypropane-1,2,3-tricarboxylic acid) is an organic acid having three carboxylic acid groups. In water, citric acid partially dissociates to form dihydrogen citrate ion, hydrogen citrate ion and citrate ion. The proportions of citric acid and its conjugate anions in a solution influence the pH of the solution, which is defined as −log10 [H3O].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Carboxymethyl)-2-hydroxybutanedioate
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2-(Carboxymethyl)-2-hydroxybutanedioate
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2-(Carboxymethyl)-2-hydroxybutanedioate
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2-(Carboxymethyl)-2-hydroxybutanedioate
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Reactant of Route 6
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